Ib-AMP4
Description
The Escalating Challenge of Antimicrobial Resistance and the Imperative for Novel Agents
The rise of multidrug-resistant (MDR) bacteria has made bacterial infections a global health concern once again. mdpi.com Surveillance reports have highlighted the increasing prevalence of resistance in various bacterial isolates, including E. coli resistant to third-generation cephalosporins and common MRSA strains in Latin America. ingentaconnect.com The slowdown in the research and development of new antibiotics, coupled with the increase in drug resistance, points towards a potential future bottleneck in treating infections, reminiscent of the pre-antibiotic era. ingentaconnect.com This situation necessitates the development of novel antibiotics with new antimicrobial mechanisms to combat the spread of drug resistance. ingentaconnect.comnih.gov
Antimicrobial Peptides as a Promising Class of Host Defense Molecules
Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are a diverse group of molecules that form a crucial part of the innate immune response across all forms of life. mdpi.comnih.govwikipedia.orgasm.org These gene-encoded peptides are considered a promising class of agents for combating AMR due to their potent, broad-spectrum activity against various microorganisms, including bacteria and fungi. ingentaconnect.commdpi.comnih.govwikipedia.org Unlike many conventional antibiotics that target specific cellular processes, AMPs often exert their effects by interacting with and disrupting the microbial cell membrane. ingentaconnect.commdpi.comwikipedia.orgasm.org This mechanism is believed to contribute to a lower likelihood of resistance development compared to conventional antibiotics. nih.gov AMPs are typically small, cationic, and amphipathic molecules, features that facilitate their interaction with the negatively charged bacterial cell membrane. mdpi.comwikipedia.orgasm.orgfrontiersin.org
Origin and Initial Characterization of Ib-AMP4 from Impatiens balsamina
This compound is an antimicrobial peptide that originates from the seeds of Impatiens balsamina, commonly known as garden balsam or "water henna". ingentaconnect.comnih.govmdpi.comnih.govresearchgate.netbiointerfaceresearch.combrieflands.com Impatiens balsamina has a history of traditional medicinal use in various regions, including Asia, for treating ailments such as skin and nail diseases and infections. researchgate.netbiointerfaceresearch.com this compound is part of a family of related antimicrobial peptides (Ib-AMPs 1-4) found in Impatiens balsamina seeds, derived from a single precursor protein. researchgate.net These peptides are characterized by being cysteine-rich and relatively small, with this compound consisting of 20 amino acids. researchgate.netresearchgate.net The structure of this compound includes intramolecular disulfide bridges, which are important for retaining its activity. researchgate.net this compound has a net positive charge, reported as +6. nih.govbrieflands.comresearchgate.netbrieflands.com Initial characterization revealed that this compound is not cytotoxic to cultured human cells, suggesting a degree of selectivity towards microbial cells. nih.govresearchgate.netuniprot.org
Research Significance and Scope of Inquiry on this compound
Research into this compound is significant due to its potential as a novel antimicrobial agent in the face of rising antibiotic resistance. Its origin from a plant with traditional medicinal uses for infections makes it a compelling subject for investigation. Studies have focused on producing this compound recombinantly to facilitate research and potential development. ingentaconnect.comnih.govnih.govbrieflands.comnih.govmums.ac.ir Investigations have explored its antimicrobial activity against a range of human bacterial pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase-producing E. coli. ingentaconnect.comnih.govnih.govnih.govmums.ac.ir Furthermore, research has delved into its mechanism of action, suggesting that it targets the bacterial plasma membrane, potentially forming pores that disrupt cellular functions. ingentaconnect.comwikipedia.orgnih.gov The potential for synergistic effects when combined with conventional antibiotics or other antimicrobial agents has also been a key area of inquiry. ingentaconnect.combrieflands.comeurekaselect.com The scope of inquiry on this compound thus encompasses its production, characterization, antimicrobial spectrum, mechanisms of action, and potential for combination therapies, all aimed at evaluating its promise in overcoming bacterial infections, particularly those caused by resistant pathogens.
Detailed Research Findings on this compound
Research has demonstrated that this compound possesses bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. ingentaconnect.com Minimum Inhibitory Concentration (MIC) values for sensitive species have been reported between 0.49 and 3.5 μM. ingentaconnect.com Some bacteria, such as Enterococcus faecalis, Streptococcus agalactiae, Staphylococcus oralis, Staphylococcus epidermidis, Klebsiella oxytoca, and Pseudomonas aeruginosa, were found to be less sensitive, with MIC values ranging from 15 to 63 μM. ingentaconnect.com Time-kill experiments have indicated that this compound can be bactericidal within a short timeframe, such as within 10 minutes of application. nih.gov
Studies investigating the synergistic effects of this compound have shown promising results. A genuine synergistic effect was observed when this compound was combined with the plant monoterpene thymol (B1683141) against drug-resistant Klebsiella pneumoniae (KPC) ATCC700603. ingentaconnect.com Synergy was also achieved with antibiotics like vancomycin (B549263) or oxacillin (B1211168) against Enterococcus faecalis (VRE) ATCC51299. ingentaconnect.com Research on the combination of recombinant this compound with Oncorhyncin II against Acinetobacter baumannii demonstrated significant and rapid antibacterial activity, with a synergistic effect observed at 2 × MIC concentrations, leading to a substantial reduction in bacterial turbidity within a few hours. brieflands.combrieflands.com
Scanning electron microscope (SEM) analysis has provided visual evidence of the destructive effects of this compound on bacterial biomembranes, supporting the proposed membrane disruption mechanism. nih.govmdpi.comnih.govmums.ac.ir Circular dichroism measurements suggest that this compound adopts a β-sheet configuration, which is suitable for insertion into lipid membranes. Monolayer experiments and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) have indicated that peptide insertion increases pressure within the phospholipid bilayer, potentially leading to pore formation.
Production of recombinant this compound has been successfully achieved in Escherichia coli expression systems, allowing for the generation of sufficient quantities for research. ingentaconnect.comnih.govnih.govnih.govmums.ac.ir The refolding process of the recombinant peptide has been shown to be crucial for obtaining its active form. nih.gov
Here is a data table summarizing some reported MIC values for this compound:
| Bacterial Species | Sensitivity | MIC Range (μM) | Citation |
| Sensitive Gram-positive/Negative | Sensitive | 0.49 - 3.5 | ingentaconnect.com |
| Enterococcus faecalis | Less Sensitive | 15 - 63 | ingentaconnect.com |
| Streptococcus agalactiae | Less Sensitive | 15 - 63 | ingentaconnect.com |
| Staphylococcus oralis | Less Sensitive | 15 - 63 | ingentaconnect.com |
| Staphylococcus epidermidis | Less Sensitive | 15 - 63 | ingentaconnect.com |
| Klebsiella oxytoca | Less Sensitive | 15 - 63 | ingentaconnect.com |
| Pseudomonas aeruginosa | Less Sensitive | 15 - 63 | ingentaconnect.com |
| Acinetobacter baumannii | - | 111 µg/mL | brieflands.com |
Note: Conversion between μM and μg/mL depends on the molecular weight of this compound (approximately 2.5 kDa uniprot.org), so direct comparison across units should be made with caution.
Properties
bioactivity |
Antibacterial, antifungal |
|---|---|
sequence |
QWGRRCCGWGPGRRYCRRWC |
Origin of Product |
United States |
Molecular and Structural Attributes of Ib Amp4 Pertinent to Function
Primary Sequence Analysis and Key Residue Identification
Ib-AMP4 is a relatively small peptide, comprising 20 amino acids. brieflands.com The primary sequence of this compound is QWGRRCCGWGPGRRYCRRWC. nih.gov This sequence reveals the presence of several key amino acid residues that contribute to its function. The peptide has a net charge of +6, making it highly cationic. nih.govresearchgate.netbrieflands.com This positive charge is crucial for the initial electrostatic attraction and binding of this compound to the negatively charged surface of bacterial cell membranes. nih.govbrieflands.commdpi.com The sequence also contains four cysteine residues at positions 6, 7, 16, and 20. nih.gov These cysteine residues are involved in the formation of disulfide bonds, which are critical for the peptide's structural stability and activity. nih.govbrieflands.comresearchgate.netnih.govresearchgate.net Additionally, the presence of arginine (Arg) and tryptophan (Trp) residues can influence the peptide's net charge and hydrophobicity, impacting its interaction with bacterial membranes. researchgate.netconicet.gov.ar
Here is a table summarizing the primary sequence and key features:
| Feature | Description |
| Length | 20 amino acids |
| Sequence | QWGRRCCGWGPGRRYCRRWC |
| Net Charge | +6 |
| Cysteine Positions | 6, 7, 16, 20 |
| Key Residues | Arginine (R), Tryptophan (W) |
Disulfide Bond Topology and Its Contribution to Conformational Stability (Cys6-Cys16 and Cys7-Cys20)
A representation of the disulfide bond connectivity:
| Cysteine Position 1 | Cysteine Position 2 |
| Cys6 | Cys16 |
| Cys7 | Cys20 |
Conformational Dynamics of this compound in Biologically Relevant Microenvironments
The conformational structure of this compound is not static but undergoes dynamic changes depending on its surrounding environment. These changes are particularly relevant during its interaction with biological membranes.
Transitions from Random Coil to α-Helical Structure
In hydrophilic environments, such as aqueous solutions, this compound typically exists in a disordered or random coil conformation. researchgate.net However, upon encountering more hydrophobic environments that mimic bacterial membranes, the peptide can undergo a conformational transition. mdpi.complos.org While some AMPs transition to an α-helical structure upon membrane interaction, the primary conformational change observed for this compound in membrane-mimicking environments appears to be towards a β-sheet structure, which is adapted for membrane insertion. researchgate.netresearchgate.netnih.gov Although the transition from random coil to α-helix is a common mechanism for many AMPs mdpi.com, studies specifically on this compound highlight the importance of the β-sheet configuration for its membrane interaction and activity. researchgate.netresearchgate.netnih.gov
Role of β-Sheet Configuration in Membrane Interactions
Circular dichroism measurements have provided evidence that this compound adopts a β-sheet configuration when interacting with lipid membranes. researchgate.netresearchgate.netnih.gov This β-sheet structure is considered adapted for insertion into the lipid bilayer. researchgate.netresearchgate.netnih.gov Studies using techniques like quartz-crystal microbalance with dissipation (QCM-D) have shown that this compound insertion into phospholipid bilayers leads to an increase in pressure within the membrane, causing it to wrinkle and potentially form pores. researchgate.netresearchgate.netnih.gov The insertion process is concentration-dependent and can lead to surface rearrangement of the membrane. researchgate.netnih.gov While the exact mechanism of pore formation is still being investigated, the β-sheet structure plays a significant role in facilitating the peptide's intercalation into the membrane, which is a key step in its bactericidal action. researchgate.netresearchgate.netnih.govuni-heidelberg.deuni-heidelberg.de
Here is a summary of conformational states:
| Environment | Primary Conformation | Role in Function |
| Hydrophilic (Aqueous) | Random Coil | Disordered state |
| Hydrophobic (Membrane-like) | β-Sheet | Adapted for membrane insertion |
Biosynthesis and Recombinant Production Methodologies for Ib Amp4
Strategies for Recombinant Expression of Ib-AMP4 in Heterologous Systems (e.g., Escherichia coli BL21(DE3) pLysS)
Recombinant production of this compound has been successfully achieved in heterologous systems, particularly in Escherichia coli. nih.govnih.govbrieflands.com Escherichia coli BL21(DE3) pLysS is a commonly used host strain for the expression of recombinant proteins, including this compound. nih.govbrieflands.comresearchgate.netbrieflands.com
The strategy typically involves synthesizing an E. coli codon-optimized gene sequence corresponding to this compound. nih.govnih.govmums.ac.ir This optimized gene is then inserted into an expression vector, such as pET32a. nih.govnih.govuni-heidelberg.debrieflands.comresearchgate.net The pET32a vector often facilitates the expression of the target peptide as a fusion protein, for instance, with a thioredoxin (Trx) tag and a His-tag, which aids in purification. nih.govuni-heidelberg.deresearchgate.net
Transformed E. coli BL21(DE3) pLysS cells containing the expression vector are cultured in a suitable medium, such as Nutrient Broth (NB), supplemented with appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol) to maintain the plasmid. brieflands.combrieflands.com Protein expression is typically induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density (OD600), usually around 0.6. nih.gov
Studies have analyzed protein production under various induction conditions using techniques like SDS-PAGE to confirm the expression of the recombinant protein. nih.govbrieflands.com The recombinant this compound, often expressed as a fusion protein, appears as distinct bands on SDS-PAGE gels at the expected molecular weight (e.g., approximately 22.52 kDa for this compound fused with a tag). brieflands.combrieflands.com
Purification and Refolding Protocols for Biologically Active this compound
Following recombinant expression, the purification of this compound is a crucial step to obtain a highly pure peptide for functional studies. A common approach involves utilizing the affinity tag incorporated into the fusion protein. Nickel affinity chromatography is widely used for purifying recombinant this compound expressed with a His-tag. nih.govnih.govuni-heidelberg.de
After cell lysis, the recombinant proteins are subjected to denaturing conditions, often using 8 M urea, to solubilize inclusion bodies that may contain the expressed protein. nih.gov The solubilized protein is then loaded onto a Ni-NTA agarose (B213101) resin column, where the His-tagged fusion protein binds. nih.govuni-heidelberg.de Unbound proteins are washed away, and the fusion protein is eluted from the column. uni-heidelberg.de
To obtain the mature this compound peptide, the fusion tag (e.g., Trx and His-tag) is typically removed by enzymatic cleavage using an enzyme like enterokinase. nih.govuni-heidelberg.de Following cleavage, further purification steps may be employed to separate the target peptide from the cleaved tag and the enzyme. Size exclusion chromatography, such as using Sephadex, can be used for this purpose. nih.govuni-heidelberg.de
Since this compound contains disulfide bonds essential for its biological activity, a refolding process is necessary, especially if the protein was expressed in inclusion bodies under denaturing conditions. nih.govnih.govuni-heidelberg.de Refolding protocols aim to restore the correct three-dimensional structure and disulfide linkages. Dialysis in a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7, has been found to be effective for proper protein refolding, leading to the most active form of the peptide. nih.govbrieflands.com In some protocols, the addition of agents like H2O2 at a low concentration (e.g., 5 μg/mL) has been used to accelerate the formation of the necessary disulfide bonds. nih.govresearchgate.netresearchgate.net
The quality and quantity of the purified recombinant this compound are typically assessed using SDS-PAGE and absorbance measurements at 280 nm and 260 nm. nih.gov The purity of the final peptide can exceed 90% after these purification steps. nih.govuni-heidelberg.de
Data on the concentration of purified recombinant this compound has been reported. In one study, the purified protein concentration for this compound was 0.5 mg/mL after purification. brieflands.com Another study reported concentrating the fusion protein to 1600 μg/mL (1.6 mg/mL) by ultrafiltration. researchgate.netresearchgate.net Concentrating the purified peptide can be achieved using ultrafiltration with membranes of appropriate pore size (e.g., 10,000 kD or 10 kDa). researchgate.netbrieflands.comuni-heidelberg.de
Scalability Considerations for Research and Preclinical Studies
The recombinant production of this compound in E. coli offers a more scalable alternative to solid-phase chemical synthesis for obtaining larger quantities of the peptide required for research and preclinical studies. nih.govresearchgate.net The use of established bacterial expression systems like E. coli BL21(DE3) pLysS provides a foundation for scaling up production. brieflands.comresearchgate.netbrieflands.com
Scalability for research purposes involves optimizing expression conditions, culture volume, and purification protocols to yield sufficient amounts of purified, active peptide for in vitro and in vivo experiments. nih.govnih.govmums.ac.ir Factors such as induction time, temperature, and media composition can be optimized to maximize protein yield. nih.govresearchgate.net
For preclinical studies, which require larger quantities of the peptide, further optimization and process development are necessary. This includes transitioning from laboratory-scale cultures to larger fermentation volumes. The purification process also needs to be scaled up while maintaining high purity and biological activity. nih.govuni-heidelberg.de Techniques like larger-scale affinity chromatography columns and higher-capacity ultrafiltration systems would be employed.
Ensuring the reproducibility of the production process is critical for preclinical studies. colostate.edu Process development studies are designed to evaluate the process for its intended use and generate data demonstrating reproducibility. colostate.edu This involves analyzing independent process steps and the entire production process, potentially using pilot or engineering batches. colostate.edu Quality by Design (QbD) principles can be applied to identify critical quality attributes (CQAs) and critical process parameters (CPPs) and monitor them in real-time to ensure product quality and process consistency during scale-up. apprentice.io
While the recombinant production in E. coli provides a pathway for generating larger amounts of this compound compared to chemical synthesis, scaling up production to meet the demands of preclinical and potentially clinical studies presents challenges that require careful process development and optimization. windows.netoup.com
Table 1: Summary of Recombinant Production Steps for this compound
| Step | Description | Common Methods/Conditions |
| Gene Synthesis & Cloning | Synthesis of codon-optimized this compound gene and insertion into an expression vector. | E. coli codon optimization, pET32a vector, Ligation. nih.govnih.govnih.govmums.ac.iruni-heidelberg.deresearchgate.net |
| Transformation | Introducing the expression vector into a suitable host strain. | Escherichia coli BL21(DE3) pLysS. nih.govbrieflands.comresearchgate.netbrieflands.com |
| Cell Culture | Growing transformed bacterial cells in culture medium. | Nutrient Broth (NB), appropriate antibiotics, 37°C, shaking. nih.govbrieflands.combrieflands.com |
| Induction | Initiating protein expression. | IPTG induction at OD600 ~ 0.6. nih.gov |
| Cell Harvest | Collecting bacterial cells. | Centrifugation. nih.gov |
| Cell Lysis | Breaking open cells to release recombinant protein. | Various lysis methods. d-nb.info |
| Purification | Isolating the recombinant protein. | Nickel affinity chromatography (for His-tag fusion). nih.govnih.govuni-heidelberg.de |
| Tag Cleavage | Removing the fusion tag. | Enzymatic cleavage (e.g., enterokinase). nih.govuni-heidelberg.de |
| Further Purification | Additional steps to enhance purity. | Size exclusion chromatography (e.g., Sephadex). nih.govuni-heidelberg.de |
| Refolding | Restoring the active conformation of the peptide. | Dialysis in neutral buffer (e.g., PBS pH 7), potentially with H2O2. nih.govnih.govbrieflands.comresearchgate.netresearchgate.net |
| Concentration | Increasing the peptide concentration. | Ultrafiltration. researchgate.netbrieflands.comuni-heidelberg.de |
| Quality Control | Assessing purity and quantity. | SDS-PAGE, Absorbance at 280/260 nm. nih.govbrieflands.combrieflands.com |
Table 2: Reported Concentrations of Purified Recombinant this compound
| Study | Form of this compound | Reported Concentration | Notes |
| Evaluation of Recombinant this compound and Oncorhyncin II Peptides in Synergy for Treating Acinetobacter... brieflands.com | Purified recombinant | 0.5 mg/mL | After purification. brieflands.com |
| Recombinant Production of Trx-Ib-AMP4 and Trx-E50-52 antimicrobial peptides... researchgate.netresearchgate.net | Fusion protein (BCN-IbAMP4) | 1600 μg/mL (1.6 mg/mL) | Concentrated by ultrafiltration. researchgate.netresearchgate.net |
| This compound antimicrobial peptide as a treatment for skin and systematic infection... researchgate.net | Purified recombinant | 400 µg/ml (0.4 mg/mL) | Concentration after ultrafiltration. researchgate.net |
Mechanistic Insights into Ib Amp4’s Antimicrobial Action
Elucidation of Cellular Target Specificity and Primary Mechanisms
The primary target of Ib-AMP4's rapid bactericidal effect is the cytoplasmic membrane of bacteria. ucr.edulibretexts.orgresearchgate.net Unlike conventional antibiotics that often target specific intracellular processes, antimicrobial peptides like this compound typically disrupt the integrity of the bacterial cell membrane. researchgate.netgoogle.comnnlm.govjuliahealth.orgnih.gov This difference in mechanism contributes to the lower incidence of resistance development compared to traditional antibiotics. researchgate.netgoogle.comsunderland.ac.uk
Electrostatic Interactions with Anionic Microbial Membranes
A key initial step in the antimicrobial action of this compound is the electrostatic interaction with bacterial cell membranes. researchgate.netgoogle.comnnlm.govscielo.org.conih.gov this compound is a cationic peptide, possessing a net positive charge of +6. researchgate.netgoogle.com Bacterial cell membranes, in contrast, are characterized by the presence of anionic lipids, resulting in a net negative charge. researchgate.netnnlm.gov This strong electrostatic attraction facilitates the binding of the positively charged peptide to the negatively charged bacterial surface. researchgate.netgoogle.comnnlm.govsunderland.ac.ukscielo.org.conih.gov Studies using model systems, such as LPS-Re monolayers, have shown that the charge properties of lipids and the presence of cations in the buffer can influence the insertion of this compound, suggesting the importance of electrostatic forces in the initial interaction. ucr.edulibretexts.orgresearchgate.net
Detailed Dynamics of Membrane Permeabilization and Disruption
Following the initial electrostatic attraction, this compound permeates and disrupts the bacterial membrane, leading to cell damage and death. google.comnnlm.govjuliahealth.orgnih.govnih.gov Scanning electron microscopy (SEM) results have demonstrated the destructive effects of this compound on bacterial biomembranes, showing cell wall deformation and leakage of cell components. researchgate.netgoogle.comscielo.org.co
Research utilizing techniques such as liposome (B1194612) leakage assays and quartz-crystal microbalance with dissipation (QCM-D) indicates that this compound intercalates into the lipid bilayer of membranes. ucr.edulibretexts.orgresearchgate.net This intercalation process leads to increased liposomal leakiness. ucr.edulibretexts.orgresearchgate.net A rapid and intensive leakage of contents from liposomes is observed upon exposure to this compound, typically occurring within approximately 20 minutes. ucr.edulibretexts.orgresearchgate.net This rapid leakage is consistent with the observed rapid antibacterial activity in time-kill assays. ucr.edulibretexts.orgresearchgate.net
QCM-D studies have provided insights into the morphological changes occurring in the membrane upon this compound insertion. These studies suggest that the intercalation of this compound into the lipid bilayer can result in surface swelling and wrinkling of the membrane. ucr.edulibretexts.orgresearchgate.net The increase in pressure within the phospholipid bilayer upon peptide insertion is believed to contribute to these phenomena. nih.gov
While the precise mechanisms of pore formation by this compound are still under investigation, the "sinking raft" model has been proposed as the most likely mechanism. ucr.edulibretexts.orgresearchgate.net This model is suggested due to the structure of this compound, which includes a large hydrophilic headgroup coupled to a short and small hydrophobic tail. ucr.edulibretexts.orgresearchgate.net Transmission electron microscopy results have indicated that pore formation does occur during this compound insertion, although these pores may eventually subside. ucr.edunih.gov The formation and resealing of pores are likely influenced by factors such as surface pressure, line tension, and curvature strain within the membrane. ucr.edulibretexts.orgresearchgate.net
While the rapid membrane permeabilization and disruption caused by this compound strongly imply membrane depolarization, specific detailed kinetics data focusing solely on this compound's membrane depolarization were not prominently featured in the reviewed literature. General mechanisms of antimicrobial peptides include membrane depolarization, and the rapid leakage observed with this compound suggests a swift impact on membrane potential. Time-kill studies consistently show rapid reductions in bacterial viability upon exposure to this compound, often within minutes, which aligns with a mechanism involving rapid membrane damage and likely depolarization. ucr.edulibretexts.orgresearchgate.netgoogle.comnih.govscielo.org.conih.gov
| Experimental Method | Observed Phenomenon | Relevant Section |
| Scanning Electron Microscopy (SEM) | Destructive effects on biomembrane, cell deformation | 4.1.2 |
| Liposome Leakage Assays | Increased liposomal leakiness, rapid leakage | 4.1.2.1 |
| Quartz-Crystal Microbalance with Dissipation (QCM-D) | Intercalation, surface swelling, wrinkling | 4.1.2.1, 4.1.2.2, 4.1.2.3 |
| Transmission Electron Microscopy | Pore formation (transient) | 4.1.2.3 |
| Time-Kill Curve Analysis | Rapid antibacterial activity | 4.1.2.4 |
Potential Intracellular Target Modulation and Inhibition Pathways
While membrane disruption is considered the main mechanism, some antimicrobial peptides, including potentially this compound, may also exert their effects by interacting with intracellular components or processes after penetrating the cell membrane. mdpi.complos.org This could involve interference with essential cellular functions. plos.org
Macromolecule Synthesis Inhibition
Some antimicrobial peptides are known to inhibit the synthesis of essential macromolecules like DNA, RNA, and proteins. mdpi.complos.orgmdpi.com While the primary mechanism of this compound appears to be membrane-centric, the possibility of it affecting macromolecule synthesis has been considered in the context of related peptides. Studies on Ib-AMP1, a related peptide, suggested it might target intracellular components and did not induce depolarization of cytoplasmic membranes, leading to speculation about intracellular targets. nih.gov However, direct evidence specifically detailing this compound's impact on macromolecule synthesis inhibition is limited in the provided search results.
Organelle Integrity Disruption
Antimicrobial peptides can, in some cases, lead to the disruption of organelle integrity within microbial cells. mdpi.com This can subsequently result in effects such as DNA fragmentation. mdpi.com While this is a known mechanism for some AMPs, specific detailed research findings on how this compound directly disrupts organelle integrity are not extensively described in the provided information.
Enzyme Activity Modulation
Modulation of enzyme activity is another potential intracellular target for antimicrobial peptides. mdpi.complos.org AMPs can interfere with critical metabolic processes by affecting enzymatic activity. plos.org The provided search results mention that AMPs can inhibit enzyme activity as one of their antibacterial mechanisms. mdpi.com However, detailed research specifically on how this compound modulates the activity of particular enzymes within bacterial cells is not prominent in the search results.
Influence of Extracellular Factors on this compound Activity
The activity of antimicrobial peptides can be influenced by the extracellular environment, including the presence of various ions and molecules. uni-heidelberg.de
Impact of Divalent Cations (e.g., Ca2+) on Membrane Interaction
Divalent cations, such as Ca2+, have been shown to impact the antimicrobial activity of this compound. researchgate.netuni-heidelberg.deuni-heidelberg.de Studies indicate that cations can inhibit the insertion of this compound into bacterial membranes. uni-heidelberg.deresearchgate.net This inhibition may occur by interfering with the conformational change of this compound during the insertion stage or by electrically repelling the peptide. uni-heidelberg.deresearchgate.net In the presence of Ca2+, bacterial cell wall components like LPS can become more compact, electrically repelling this compound and reducing its permeability through the cell wall. researchgate.netuni-heidelberg.de The charge properties of lipids and cations in the buffer can affect the insertion of this compound into membranes. uni-heidelberg.de
The inhibitory effect of cations, particularly divalent cations, on the antimicrobial efficiency of this compound has been explored in research. uni-heidelberg.deuni-heidelberg.de
Here is a summary of the impact of divalent cations on this compound activity:
| Extracellular Factor | Observed Impact on this compound Activity | Proposed Mechanism | Source |
| Divalent Cations (e.g., Ca2+) | Inhibition of antimicrobial activity; reduced insertion into membranes. uni-heidelberg.deuni-heidelberg.de | Interference with conformational change during insertion or electrical repulsion. uni-heidelberg.deresearchgate.net Increased compactness of bacterial LPS, repelling this compound. researchgate.netuni-heidelberg.de | researchgate.netuni-heidelberg.deuni-heidelberg.deresearchgate.net |
Effects of Cell Wall Components (e.g., Lipopolysaccharide) on Peptide Repulsion
The interaction between this compound and bacterial cell wall components, particularly lipopolysaccharide (LPS) in Gram-negative bacteria, plays a significant role in its antimicrobial efficacy. LPS is a major component of the outer membrane of Gram-negative bacteria and carries a net negative charge. This compound, being a cationic peptide with a net charge of +6, is initially attracted to the anionic bacterial membrane through electrostatic interactions nih.gov.
However, the presence of certain cations can influence this interaction. Studies using in vitro model systems, such as LPS monolayers, have shown that divalent cations, specifically Ca2+, can affect the interaction between this compound and LPS nih.govnih.gov. In the presence of Ca2+, the LPS-Re monolayer model system becomes more compact as it absorbs Ca2+. Bacterial pathogens can utilize Ca2+ to create electrical repulsion against this compound, thereby reducing the permeability of the cell wall to the peptide nih.govnih.gov. This suggests that the presence of divalent cations in the environment or within the bacterial cell wall structure can contribute to a reduction in this compound's ability to reach and disrupt the cytoplasmic membrane, which is considered the primary target for its rapid bactericidal effect nih.govnih.gov. This cation-mediated inhibition mechanism is similar to the repulsion observed with cell wall LPS.
pH and Ionic Strength Dependency of Antimicrobial Efficacy
The antimicrobial efficiency of this compound is significantly influenced by the ionic strength of the surrounding medium, particularly by the presence of cations. Research indicates that the efficiency is largely affected by cations, with divalent cations having a notable impact nih.govnih.gov.
Increased ionic strength in the medium can lead to a reduction in the antimicrobial activity of cationic peptides like this compound. This phenomenon is primarily attributed to the weakening of electrostatic interactions between the positively charged peptide and the negatively charged components of the bacterial membrane. In a high ionic strength environment, the increased concentration of ions can screen the charges on both the peptide and the membrane, reducing the strength of the initial electrostatic attraction that is crucial for the peptide's binding and subsequent insertion into the membrane.
While the search results emphasize the impact of ionic strength and cations, particularly divalent ones, on this compound's activity, the direct dependency on pH is not explicitly detailed in the provided snippets. However, given that the mechanism involves electrostatic interactions, changes in pH could potentially affect the charge of the peptide or membrane components, thereby influencing efficacy. The refolding process of recombinant this compound was found to yield the most active form in a neutral buffer (pH=7), suggesting that optimal activity may be linked to a specific pH range .
Preclinical Efficacy Spectrum and Host Selectivity of Ib Amp4
Broad-Spectrum Antimicrobial Activity Against Diverse Microbial Pathogens
Ib-AMP4 exhibits potent activity against various bacterial and fungal species. researchgate.net Its mechanism of action often involves interaction with the microbial cell membrane. nih.govresearchgate.net
Efficacy Against Gram-Positive Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis)
This compound is effective against Gram-positive bacteria, including challenging multidrug-resistant isolates such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. researchgate.netresearchgate.net Research has confirmed the antibacterial function of this compound against MRSA in both in vitro and in vivo settings. nih.govresearchgate.net Studies have shown that this compound can efficiently target clinical multiresistant isolates, including MRSA. nih.gov Time-kill experiments indicate that this compound is bactericidal against sensitive species within a short time frame, such as within 10 minutes after application. nih.govingentaconnect.com Minimum Inhibitory Concentration (MIC) values for this compound against sensitive Gram-positive bacteria have been reported between 0.49 and 3.5 µM. researchgate.netingentaconnect.com Some bacteria, including Enterococcus faecalis, were found to be less sensitive, with MICs between 15 and 63 µM. ingentaconnect.com
This compound has also shown synergistic effects when combined with conventional antibiotics like vancomycin (B549263) or oxacillin (B1211168) against Enterococcus faecalis. researchgate.netingentaconnect.comresearchgate.net
Efficacy Against Gram-Negative Bacteria (e.g., ESBL-Producing Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, Salmonella typhimurium)
This compound also exhibits bactericidal activity against Gram-negative bacteria. researchgate.netingentaconnect.com It has been shown to efficiently target clinical multiresistant isolates, including Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. nih.govresearchgate.net Studies have confirmed its antibacterial activity against Escherichia coli O157:H7. plos.org While effective, the values of half maximal inhibitory concentration (IC50) obtained for Gram-negative bacteria like E. coli were reported to be higher than 500 µg/mL in one study. researchgate.net However, other studies reported MIC values between 0.49 and 3.5 µM for sensitive Gram-negative species. researchgate.netingentaconnect.com Klebsiella oxytoca and Pseudomonas aeruginosa were among the less sensitive bacteria, with MICs between 15 and 63 µM. ingentaconnect.com
Research has explored the synergistic effects of this compound in combination with other antimicrobial agents against drug-resistant Gram-negative bacteria, such as Klebsiella pneumoniae. researchgate.netingentaconnect.com For instance, a synergistic effect was achieved when this compound was combined with the plant monoterpene thymol (B1683141) against drug-resistant Klebsiella pneumoniae (KPC) ATCC700603. researchgate.netingentaconnect.com this compound has also demonstrated antimicrobial activity against Acinetobacter baumannii, including multidrug-resistant strains. brieflands.com Studies have indicated that this compound can enhance antibacterial effects against A. baumannii by binding to bacterial cell membranes and disrupting their integrity. brieflands.com Antimicrobial assays have confirmed the efficiency of this compound against Salmonella typhimurium. researchgate.net
Antifungal Activity Against Fungal and Yeast Strains (e.g., Mycosphaerella fijiensis, Aspergillus flavus, Candida albicans)
This compound possesses antifungal activity against a variety of fungal and yeast strains. researchgate.netnih.govnih.gov It has been shown to inhibit a large variety of phytopathogenic fungi, such as Mycosphaerella fijiensis. researchgate.net Studies have also demonstrated its activity against Candida albicans and Aspergillus flavus. researchgate.netnih.gov The intramolecular disulfide bridges in the structure of this compound are important for retaining its antifungal activity. researchgate.netnih.gov Native Ib-AMPs, including this compound, have shown potential to combat fungal infections. researchgate.netnih.gov
Anti-Biofilm Properties and Biofilm Disruption Capabilities
This compound has demonstrated anti-biofilm properties and the capability to disrupt existing biofilms. mdpi.comfrontiersin.org Scanning Electron Microscopy (SEM) analyses have provided evidence that this compound can disrupt MRSA biofilms. researchgate.netmdpi.comfrontiersin.org AMPs in general can act against bacteria within biofilms through mechanisms such as membrane disruption and/or pore formation, interruption of bacterial cell signaling, degradation of the biofilm matrix, and downregulation of genes responsible for biofilm formation. nih.govaston.ac.uk
Selectivity Assessment in Preclinical Models
Assessing the selectivity of antimicrobial agents towards microbial cells over host cells is a critical aspect of preclinical evaluation.
Comparative Toxicity to Mammalian Cells (in vitro cytotoxicity, hemolytic activity)
Preclinical studies have investigated the toxicity of this compound to mammalian cells, including assessments of in vitro cytotoxicity and hemolytic activity. nih.govresearchgate.netresearchgate.netresearchgate.netplos.orgnih.govscispace.com this compound has consistently shown low toxicity to mammalian cells. nih.govresearchgate.netresearchgate.netresearchgate.netplos.orgnih.govscispace.com Native Ib-AMPs, including this compound, have shown no hemolytic or toxic activity up to a concentration of 100 µM. researchgate.netnih.gov The peptide displayed no cytotoxic or hemolytic activity towards human cells up to 100 mM concentration in some studies. researchgate.netresearchgate.net
Cytotoxicity assays using VERO cells have shown that this compound exhibits low cytotoxicity, with a CC50 value greater than 400 ± 0.0 µM in one study, indicating toxicity only at exceedingly large concentrations. plos.org This low cytotoxicity is consistent with previously reported low hemolytic activity. plos.org The selectivity of cationic peptides like this compound towards prokaryotic cell membranes over eukaryotic cells is attributed to their high affinity for negatively charged bacterial membranes compared to the neutral phospholipids (B1166683) and cholesterol present in eukaryotic cell membranes. plos.org Hemolysis and cytotoxicity assays have implied selectivity towards bacteria, which is considered an important prerequisite for potential clinical applications. nih.gov
Here is a summary of some preclinical findings:
| Target Microorganism | Type | Activity Demonstrated | Notes | Source |
| Methicillin-Resistant Staphylococcus aureus | Gram-Positive | Bactericidal | Effective against clinical isolates, disrupts biofilms, rapid activity. | nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.org |
| Enterococcus faecalis | Gram-Positive | Inhibitory/Bactericidal | Activity shown, synergistic with vancomycin or oxacillin. | researchgate.netingentaconnect.comresearchgate.net |
| ESBL-Producing Escherichia coli | Gram-Negative | Bactericidal | Effective against clinical isolates. | nih.govresearchgate.net |
| Acinetobacter baumannii | Gram-Negative | Antimicrobial | Activity shown, disrupts membrane integrity. | brieflands.com |
| Klebsiella pneumoniae | Gram-Negative | Inhibitory/Bactericidal | Synergistic with thymol against drug-resistant strains. | researchgate.netingentaconnect.com |
| Salmonella typhimurium | Gram-Negative | Antimicrobial | Efficiency confirmed in antimicrobial tests. | researchgate.net |
| Mycosphaerella fijiensis | Fungus | Inhibitory | Inhibits phytopathogenic fungi. | researchgate.net |
| Aspergillus flavus | Fungus | Activity shown | Activity demonstrated. | researchgate.netnih.gov |
| Candida albicans | Yeast | Activity shown | Activity demonstrated. | researchgate.netnih.gov |
Here is a summary of mammalian cell toxicity findings:
| Assay Type | Cell Type/Subject | Observed Effect | Concentration Range Tested | Source |
| Cytotoxicity | Human cells | No cytotoxic activity | Up to 100 mM | researchgate.netresearchgate.net |
| Cytotoxicity | VERO cells | Low cytotoxicity (CC50 > 400 ± 0.0 µM) | Up to >400 µM | plos.org |
| Cytotoxicity | Mammalian cells | No cytotoxicity | Concentrations 2-400x MICs | researchgate.net |
| Hemolytic Activity | Human cells | No hemolytic activity | Up to 100 mM | researchgate.netresearchgate.net |
| Hemolytic Activity | Erythrocytes | No hemolytic activity | Concentrations 2-400x MICs | researchgate.net |
| Hemolytic Activity | Native Ib-AMPs | No hemolytic activity | Up to 100 µM | researchgate.netnih.gov |
Differential Interaction with Eukaryotic Versus Prokaryotic Membranes
A key aspect of antimicrobial peptides like this compound is their selective toxicity towards microbial cells while exhibiting lower toxicity towards host eukaryotic cells. This selectivity is largely attributed to the differences in the composition and properties of prokaryotic and eukaryotic cell membranes. nih.govplos.orgplos.org
Prokaryotic cell membranes typically have a higher content of anionic phospholipids, resulting in a net negative charge on the outer surface. nih.govplos.orgplos.org Cationic AMPs, such as the positively charged this compound, are electrostatically attracted to these negatively charged bacterial membranes. nih.govnih.govplos.orgplos.org This initial electrostatic interaction is crucial for the peptide's binding and subsequent membrane disruption.
Studies investigating the interaction of this compound with membranes have utilized model systems and techniques such as quartz-crystal microbalance with dissipation (QCM-D) and liposome (B1194612) leakage assays. uni-heidelberg.deuni-heidelberg.deresearchgate.net These studies suggest that this compound can intercalate into lipid bilayer membranes. uni-heidelberg.deuni-heidelberg.de The interaction can lead to changes in membrane properties, such as increased pressure within the bilayer, potentially causing wrinkling and pore formation. researchgate.net While pore formation has been observed, the exact mechanism of pore development is still under investigation, with the "sinking raft" model being a possible explanation given this compound's structure. uni-heidelberg.deuni-heidelberg.de
The differential interaction with membranes is reflected in cytotoxicity assays, which have shown low toxicity of this compound towards eukaryotic cells, such as VERO cells, at concentrations significantly higher than those required for antibacterial activity. nih.govplos.orgresearchgate.net This selectivity index is an important characteristic for potential therapeutic agents. plos.orgresearchgate.net
The following table summarizes some of the preclinical efficacy data for this compound against various microorganisms:
| Microorganism | Type | Observed Activity | Relevant Citations |
| Gram-positive bacteria | Bacteria | Inhibited growth, bactericidal | nih.govbrieflands.comresearchgate.netingentaconnect.com |
| Gram-negative bacteria | Bacteria | Inhibited growth, bactericidal | nih.govbrieflands.comresearchgate.netingentaconnect.com |
| Staphylococcus aureus (MRSA) | Bacteria (MDR) | Efficient targeting, rapid bactericidal activity | nih.govbrieflands.comuni-heidelberg.denih.govresearchgate.net |
| Escherichia coli (ESBL-producing) | Bacteria (MDR) | Efficient targeting | uni-heidelberg.denih.govresearchgate.net |
| Acinetobacter baumannii | Bacteria (MDR) | Significant antimicrobial activity | brieflands.com |
| Mycosphaerella fijiensis | Fungus | Inhibited mycelial growth and ascospore germination | scielo.org.co |
Rational Design and Analogue Development of Ib Amp4
Structure-Activity Relationship (SAR) Studies of Ib-AMP4
The antimicrobial efficacy of this compound, an antimicrobial peptide (AMP) isolated from the seeds of Impatiens balsamina, is intricately linked to its specific amino acid composition and three-dimensional structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular determinants responsible for its biological function. These studies have primarily focused on the roles of its net positive charge, hydrophobicity, and the effects of specific amino acid substitutions, providing a blueprint for the rational design of more potent and selective antimicrobial agents.
Importance of Net Positive Charge (Arginine Residues)
The cationic nature of this compound is a crucial factor in its interaction with negatively charged microbial membranes. This positive charge is primarily attributed to the presence of arginine residues within its sequence. The initial electrostatic attraction between the cationic peptide and the anionic components of bacterial cell walls and membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, is the first and critical step in its mechanism of action.
Contribution of Hydrophobicity (Tryptophan Residues) to Membrane Insertion
While the initial binding to the microbial surface is electrostatically driven, the subsequent insertion into and disruption of the cell membrane are largely dependent on the hydrophobic properties of the peptide. In this compound, tryptophan residues are key contributors to its hydrophobicity. The indole (B1671886) side chain of tryptophan has a unique proclivity for the interfacial region of lipid bilayers, acting as an anchor that facilitates the peptide's partitioning into the membrane.
The arrangement of these hydrophobic residues within the peptide's structure allows it to adopt an amphipathic conformation upon interacting with the membrane. This structure, with distinct hydrophobic and hydrophilic faces, is crucial for its membrane-disrupting activities. The hydrophobic face inserts into the lipid core of the membrane, while the cationic residues remain associated with the polar head groups. This interaction can lead to membrane permeabilization, pore formation, or other forms of membrane destabilization, ultimately resulting in cell death. Studies on synthetic analogues have shown that modifying the hydrophobicity by inserting tryptophan residues can significantly influence the peptide's inhibitory effects.
Effects of Amino Acid Substitutions on Activity and Selectivity
Systematic amino acid substitutions in the this compound sequence have provided valuable insights into the specific roles of individual residues and have been a key strategy in the development of analogues with improved properties. The goal of these substitutions is often to enhance antimicrobial potency while minimizing toxicity to host cells, thereby improving selectivity.
Replacing specific amino acids with arginine or tryptophan has been a common and effective strategy. As mentioned, the substitution of other amino acids with arginine can increase the net positive charge, leading to stronger interactions with microbial membranes. Similarly, incorporating additional tryptophan residues can enhance hydrophobicity, which can improve membrane insertion and lytic activity. However, a delicate balance must be maintained, as excessive hydrophobicity can sometimes lead to increased toxicity against host cells.
One study explored the impact of replacing each amino acid in a linear derivative of this compound (where cysteines were replaced by L-α-aminobutyric acid) with either arginine or tryptophan. The results indicated that these substitutions could not improve the fungal growth inhibition or the salt-dependency of this compound by more than two-fold, suggesting that the native sequence is already highly optimized for its antifungal activity under the tested conditions researchgate.net.
| Original Residue (Position) | Substituted Residue | Observed Effect on Activity/Selectivity |
| Valine (17 in Ib-AMP1) | Arginine (in this compound) | Increased antifungal activity against B. cinerea and enhanced activity against Gram-positive bacteria. |
| Various | Arginine | Generally leads to an increased net positive charge, potentially enhancing antimicrobial activity. |
| Various | Tryptophan | Increases hydrophobicity, which can enhance membrane insertion and lytic activity. |
| Cysteine | L-α-aminobutyric acid | Creates linear analogues, helping to understand the role of disulfide bonds. |
Development of Synthetic this compound Analogues and Variants (e.g., Ib-M family)
The knowledge gained from SAR studies has paved the way for the rational design and synthesis of this compound analogues with tailored properties. A notable example is the Ib-M family of peptides, which were developed to explore and enhance the antibacterial potential of the parent molecule.
Modifications to Enhance Antimicrobial Potency
The primary strategy in developing the Ib-M family was to systematically modify the net charge and hydrophobicity of the native this compound sequence by inserting additional arginine and tryptophan residues nih.gov. These modifications were aimed at augmenting the very characteristics identified as crucial for antimicrobial activity in SAR studies.
The result of these modifications was a family of synthetic peptides with significantly increased inhibitory effects against bacteria like Escherichia coli K-12 compared to the original this compound nih.gov. For instance, Ib-M1 and Ib-M2 demonstrated the highest inhibitory effects against E. coli O157:H7, with all Ib-M peptides showing bactericidal activity nih.gov. This demonstrates that the rational modification of charge and hydrophobicity is a successful strategy for enhancing the antibacterial potency of this compound.
| Peptide | Modification from this compound | Key Outcome |
| Ib-M family (general) | Insertion of arginine and tryptophan residues | Increased inhibitory effect against E. coli K-12. nih.gov |
| Ib-M1 | Specific insertions of Arg and Trp | High inhibitory effect against E. coli O157:H7. nih.gov |
| Ib-M2 | Specific insertions of Arg and Trp | High inhibitory effect against E. coli O157:H7. nih.gov |
| Ib-M4 | Specific insertions of Arg and Trp | Demonstrated bactericidal activity, though less effective than other Ib-M peptides. nih.gov |
Identification of Minimal Active Cores for Optimized Design
The rational design of novel antimicrobial peptides (AMPs) with improved therapeutic potential often involves the identification of the minimal active core, which is the shortest sequence of a peptide that retains its biological activity. This approach allows for the development of smaller, more cost-effective, and potentially more stable analogues. Research into the structure-activity relationship of this compound has led to the synthesis and evaluation of various analogues to pinpoint the key determinants of its antimicrobial function.
One significant area of investigation has been the role of the disulfide bridges in the activity of this compound. To understand their importance, linear variants of this compound were synthesized where the four cysteine residues were substituted with L-α-aminobutyric acid. This modification removes the ability of the peptide to form its characteristic cyclic structure. researchgate.net
Further studies have delved into the specific contributions of individual amino acid residues to the bioactivity of this compound. In a systematic approach, each amino acid in a linear this compound analogue (with cysteines replaced by L-α-aminobutyric acid) was consecutively substituted with either Arginine (Arg) or Tryptophan (Trp). researchgate.net These substitutions aimed to understand the role of cationic and hydrophobic residues in the peptide's mechanism of action. The results indicated that while some substitutions could marginally enhance antifungal activity, no more than a two-fold improvement was observed. researchgate.netnih.gov
Another avenue of analogue development has explored the stereochemistry of the peptide. Variants of this compound were synthesized where all L-amino acids were replaced by their D-enantiomers. researchgate.net These all-D-amino acid analogues were found to be as active as the native peptide, suggesting that the antimicrobial activity of this compound may not be dependent on a specific chiral receptor on the target cell surface. researchgate.net This finding is significant as D-amino acid peptides are generally more resistant to proteolytic degradation, which is a major advantage for therapeutic applications.
The following tables summarize the key findings from these analogue studies, providing a basis for the optimized design of this compound-derived peptides.
Table 1: Activity of Linear and D-Enantiomer Analogues of this compound
| Analogue Description | Modification | Key Finding |
|---|---|---|
| Linear this compound | Cysteine residues substituted with L-α-aminobutyric acid. | Essential role of disulfide bonds for full activity is implied, though linear analogues retain some function. |
Table 2: Impact of Arginine and Tryptophan Substitutions on the Activity of a Linear this compound Analogue
| Substitution Type | Rationale | Observed Effect on Antifungal Activity |
|---|---|---|
| Arginine (Arg) Scan | To investigate the role of positive charge in antimicrobial activity. | No more than a two-fold improvement in activity was observed with any single substitution. researchgate.netnih.gov |
Synergistic and Combinatorial Antimicrobial Strategies with Ib Amp4
Synergistic Interactions with Conventional Antibiotics (e.g., Vancomycin (B549263), Oxacillin (B1211168), Polymyxin E)
Ib-AMP4 has demonstrated the ability to act in synergy with conventional antibiotics, potentiating their effects against drug-resistant bacteria. researchgate.net This synergistic action is a critical area of research, as it could revitalize the utility of existing antibiotics that have lost effectiveness against MDR strains.
A significant outcome of combining this compound with conventional antibiotics is the restoration of susceptibility in bacteria that have developed resistance. researchgate.netuni-heidelberg.de For instance, a genuine synergistic effect has been observed when this compound is combined with vancomycin or oxacillin against vancomycin-resistant Enterococcus faecalis (VRE). researchgate.netnih.gov The combination of this compound and vancomycin was found to inhibit the growth of VRE, suggesting that this compound can re-sensitize the bacteria to vancomycin. researchgate.net This indicates that this compound can overcome existing resistance mechanisms, making the bacteria vulnerable once again to antibiotics that were previously ineffective. By acting on the bacterial membrane, this compound likely facilitates the entry of conventional antibiotics to their intracellular targets, a crucial step in combating resistant pathogens. nih.govnih.gov
Synergy between this compound and conventional antibiotics leads to a significant reduction in the minimum inhibitory concentration (MIC) of both agents required to inhibit bacterial growth. researchgate.netuni-heidelberg.de This reduction is a key advantage, as lower concentrations of antibiotics can lead to a decreased risk of toxicity and side effects. Research has shown that when combined with other antimicrobials, this compound greatly reduces the amount of the antimicrobial agent required for efficacy. researchgate.netuni-heidelberg.de
For example, studies against vancomycin-resistant Enterococcus faecalis (VRE) ATCC51299 demonstrated a clear synergistic effect. The Fractional Inhibitory Concentration Index (FICI) is a measure of the nature of the interaction, where a value of ≤ 0.5 indicates synergy.
Table 1: Synergistic Activity of this compound with Conventional Antibiotics against Enterococcus faecalis (VRE) ATCC51299
| Compound | MIC Alone (μM) | MIC in Combination (μM) | FICI | Interaction |
|---|---|---|---|---|
| This compound | 1.75 | This compound: 0.875 Vancomycin: 17.25 | 0.75 | Additive |
| Vancomycin | 69 | |||
| This compound | 1.75 | This compound: 0.44 Oxacillin: 111.25 | 0.5 | Synergy |
| Oxacillin | 222.5 |
Data derived from studies on recombinant this compound activity. nih.gov
Combinatorial Effects with Other Antimicrobial Peptides (e.g., Oncorhyncin II, E50-52)
Combining different antimicrobial peptides is another strategy to enhance antimicrobial activity and combat resistance. nih.govethz.ch this compound has been studied in combination with other AMPs, such as Oncorhyncin II and E50-52, revealing significant synergistic potential against challenging multidrug-resistant pathogens.
Research investigating the combined effects of recombinant this compound and E50-52 against multidrug-resistant Acinetobacter baumannii confirmed a synergistic relationship. brieflands.com The combination of these two peptides resulted in a more potent and rapid bactericidal effect than either peptide alone. brieflands.com Similarly, the combination of this compound and Oncorhyncin II has shown synergistic efficacy against both A. baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). brieflands.comnih.gov Checkerboard, time-kill, and growth kinetic assays consistently demonstrated these synergistic effects. brieflands.combrieflands.com For instance, against A. baumannii, the peptide combination led to a 95% reduction in bacterial turbidity within 5 hours. brieflands.com
Table 2: Combinatorial Effects of this compound with Other Antimicrobial Peptides
| Target Organism | Peptide Combination | Individual MIC (µg/mL) | Interaction |
|---|---|---|---|
| Acinetobacter baumannii | This compound + E50-52 | This compound: 62.5 | Synergy |
| E50-52: 325 | |||
| Acinetobacter baumannii (ATCC 19606) | This compound + Oncorhyncin II | This compound: 111 | Synergy |
| Oncorhyncin II: 80.25 | |||
| Staphylococcus aureus (MRSA) (NCTC10442) | This compound + Oncorhyncin II | This compound: 27.75 | Synergy |
| Oncorhyncin II: 40.125 |
Data compiled from in vitro studies on recombinant peptides. brieflands.combrieflands.comnih.gov
Synergy with Non-Antibiotic Adjuvants (e.g., Thymol)
The efficacy of this compound can also be enhanced by combining it with non-antibiotic compounds that possess antimicrobial properties, known as adjuvants. Thymol (B1683141), a natural monoterpene phenol (B47542) found in thyme, is one such compound that exhibits synergistic activity with this compound. researchgate.netnih.gov
A genuine synergistic effect was achieved when this compound was used in combination with thymol against drug-resistant Klebsiella pneumoniae (KPC) ATCC700603. researchgate.netnih.gov This synergy highlights the potential of using natural compounds to augment the activity of AMPs against high-priority pathogens. The mechanism likely involves thymol disrupting the bacterial cell membrane, thereby facilitating the entry and action of this compound. mdpi.comfrontiersin.org
Table 3: Synergistic Activity of this compound with Thymol against Klebsiella pneumoniae (KPC) ATCC700603
| Compound | MIC Alone (μM) | MIC in Combination (μM) | FICI | Interaction |
|---|---|---|---|---|
| This compound | 3.5 | This compound: 0.875 Thymol: 83.25 | 0.5 | Synergy |
| Thymol | 333 |
Data based on research findings on this compound synergy. nih.gov
Microbial Resistance to Ib Amp4 and Counter Strategies
Mechanisms of Bacterial Resistance to Antimicrobial Peptides
Bacteria can employ a variety of tactics to resist the antimicrobial action of peptides like Ib-AMP4. These mechanisms can be broadly categorized as either inherent (passive) or acquired (inducible/adaptive) and involve modifications to the bacterial cell surface, active removal of the peptide, or enzymatic degradation mdpi.comresearchgate.net.
Passive Resistance Mechanisms
Passive resistance refers to the innate or constitutive properties of a bacterium that confer protection against AMPs, even without prior exposure mdpi.com. These mechanisms are rooted in the fundamental structure of the bacterial cell.
Inherent Membrane Composition: Some bacterial species, such as Proteus, Morganella, and Burkholderia, possess an outer membrane that is inherently less susceptible to the action of cationic AMPs. This is often due to a lipid A structure that is more positively charged, which reduces the initial electrostatic attraction of cationic peptides researchgate.net.
Outer Membrane Barrier: The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, serves as a formidable physical barrier that can prevent or slow the penetration of AMPs to their ultimate target, the cytoplasmic membrane nih.gov.
Capsular Polysaccharides: Many pathogenic bacteria produce an external capsule composed of anionic polysaccharides. This capsule can act as a trapping mechanism, binding cationic AMPs like this compound through electrostatic interactions and sequestering them away from the cell membrane, thereby preventing them from reaching their target nih.govoup.com.
Inducible or Adaptive Resistance Mechanisms
In contrast to passive resistance, inducible mechanisms are activated in response to the presence of an AMP or other environmental stressors mdpi.comnih.gov. These adaptive responses involve changes in gene expression that lead to a more resistant phenotype.
Two-Component Systems (TCSs): Bacteria widely utilize sophisticated two-component regulatory systems to sense and respond to environmental changes, including the presence of AMPs. Upon detection of an AMP, these systems can trigger a cascade of gene expression changes that modify the bacterial cell surface to be more resistant nih.govresearchgate.net. For instance, the PhoP/PhoQ and PmrA/PmrB systems in Gram-negative bacteria are well-known regulators of AMP resistance researchgate.net.
Sublethal Dose Priming: Exposure to low, non-lethal concentrations of AMPs can "prime" bacteria, inducing a state of tolerance or persistence. This pre-exposure can lead to temporary phenotypic changes, such as the formation of biofilms, which protect a subpopulation of cells from subsequent lethal doses of the peptide nih.gov.
Alterations in Microbial Membrane Charge and Composition
A primary strategy for bacterial resistance is to reduce the net negative charge of the cell surface, thereby weakening the electrostatic attraction that is critical for the initial binding of cationic AMPs like this compound nih.govwikipedia.org.
LPS Modification: Gram-negative bacteria can enzymatically modify the lipid A component of their LPS. This often involves the addition of positively charged molecules like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), which neutralizes the negative charges of the phosphate groups on lipid A frontiersin.org.
Teichoic Acid Alanylation: In Gram-positive bacteria, the cell wall contains teichoic and lipoteichoic acids, which are major contributors to the negative surface charge. A common resistance mechanism is the incorporation of D-alanine residues into these teichoic acid polymers, a process known as D-alanylation. This introduces positive charges, reducing the net negative charge of the cell wall and repelling cationic AMPs wikipedia.orgresearchgate.net.
Phospholipid Modification: Bacteria can also alter the composition of their cytoplasmic membrane. For example, the MprF protein in Staphylococcus aureus modifies the anionic phospholipid phosphatidylglycerol with L-lysine, creating the positively charged lysyl-phosphatidylglycerol. This modification reduces the membrane's negative charge, making it less susceptible to AMP binding wikipedia.org.
Cation-Mediated Repulsion: Research has shown that the antimicrobial efficacy of this compound is significantly impacted by cations, especially divalent cations like calcium (Ca²⁺). Pathogenic bacteria can utilize available Ca²⁺ to make their cell envelope more compact and effectively repel the positively charged this compound, thereby reducing the peptide's permeability through the cell wall uni-heidelberg.de.
| Resistance Mechanism | Bacterial Type | Molecular Change | Effect on AMP Interaction |
|---|---|---|---|
| LPS Modification | Gram-negative | Addition of L-Ara4N or phosphoethanolamine to lipid A | Reduces negative charge of the outer membrane |
| D-alanylation | Gram-positive | Incorporation of D-alanine into teichoic acids | Reduces negative charge of the cell wall |
| Phospholipid Modification | Gram-positive (e.g., S. aureus) | Synthesis of lysyl-phosphatidylglycerol | Increases positive charge of the cytoplasmic membrane |
| Cation-Mediated Repulsion | General | Compaction of cell envelope in the presence of divalent cations (e.g., Ca²⁺) | Electrostatically repels cationic AMPs like this compound |
Efflux Pump Systems
Efflux pumps are transmembrane protein complexes that actively transport a wide range of substances, including antimicrobial agents, out of the bacterial cell nih.govmdpi.com. The overexpression of these pumps is a significant mechanism of multidrug resistance.
Function: By expelling AMPs from the cytoplasm or the periplasm, efflux pumps prevent the peptides from reaching their intracellular or membrane targets, thereby lowering their effective concentration within the cell nih.govmdpi.com.
Pump Families: Bacteria possess several families of efflux pumps, including the ATP-binding cassette (ABC) superfamily, the resistance-nodulation-division (RND) family, and the major facilitator superfamily (MFS) nih.govoup.com. The RND family is particularly prominent in conferring multidrug resistance in Gram-negative bacteria mdpi.com. Genes encoding these pumps can be located on the chromosome or on mobile genetic elements like plasmids, facilitating their spread oup.com.
Proteolytic Degradation by Microbial Enzymes
A direct and effective method of resistance is the enzymatic destruction of the AMP itself. Many bacteria secrete proteases that can cleave and inactivate AMPs nih.gov.
Secreted Proteases: Pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa are known to secrete a variety of proteases (e.g., aureolysin, elastase) that can degrade host defense peptides like LL-37 nih.govnih.gov. These enzymes often have broad substrate specificity and can be a primary defense against linear, cationic AMPs nih.gov.
Immune Evasion: The secretion of proteases that degrade AMPs is considered a fundamental mechanism of immune evasion employed by pathogenic bacteria nih.gov. By neutralizing these key components of the innate immune system, bacteria can more successfully establish and maintain an infection nih.govnih.gov.
Strategies to Mitigate and Overcome Resistance to this compound
Despite the array of bacterial resistance mechanisms, several strategies are being explored to enhance the efficacy of AMPs like this compound and overcome resistance.
Structural Modification: One approach is to modify the peptide's structure to make it less susceptible to resistance mechanisms. This can include substituting standard L-amino acids with D-amino acids or other unnatural amino acids to increase resistance to proteolytic degradation frontiersin.orgmdpi.com. Other modifications, such as substituting key residues with tryptophan, have been shown to reduce proteolytic susceptibility while improving antimicrobial performance nih.gov.
Combination Therapy: Combining AMPs with conventional antibiotics is a highly promising strategy researchgate.netnih.gov. This approach can be synergistic, where the combined effect is greater than the sum of the individual effects. AMPs can permeabilize the bacterial membrane, facilitating the entry of antibiotics that may otherwise be excluded, for example, by efflux pumps nih.gov. Research has demonstrated that this compound, when combined with other antimicrobials, can restore the susceptibility of MDR strains uni-heidelberg.de. Similarly, combining this compound with another AMP, E50-52, showed synergistic effects against multidrug-resistant Acinetobacter baumannii brieflands.com.
Inhibition of Resistance Mechanisms: Another strategy involves developing molecules that inhibit specific resistance mechanisms. For example, efflux pump inhibitors can be co-administered with an AMP to prevent its expulsion from the bacterial cell oup.com.
Targeting Biofilms: Bacterial biofilms are notoriously resistant to conventional antibiotics. AMPs have shown potential in not only killing bacteria within biofilms but also in preventing biofilm formation and dispersing established biofilms mdpi.comnih.gov. The ability of AMPs to disrupt the biofilm matrix can make the embedded bacteria more susceptible to other antimicrobial agents nih.gov.
| Strategy | Description | Example/Rationale |
|---|---|---|
| Structural Modification | Altering the amino acid sequence to enhance stability and activity. | Replacing L-amino acids with D-amino acids to increase resistance to bacterial proteases. |
| Combination Therapy | Using an AMP in conjunction with conventional antibiotics or other AMPs. | This compound can restore susceptibility in MDR strains when used with other antimicrobials. AMPs can disrupt membranes, allowing better penetration of antibiotics. |
| Efflux Pump Inhibition | Co-administering an efflux pump inhibitor with the AMP. | Blocks the active removal of the AMP from the bacterial cell, increasing its intracellular concentration. |
| Anti-Biofilm Applications | Using AMPs to disrupt the protective biofilm matrix. | AMPs can inhibit biofilm formation and degrade existing biofilms, exposing bacteria to the immune system and other drugs. |
Advanced Research Methodologies in Ib Amp4 Studies
Biophysical Characterization Techniques
Biophysical methods are instrumental in defining the molecular interactions and structural dynamics of Ib-AMP4. These techniques allow for a quantitative and qualitative understanding of the peptide's function at a molecular level.
Quartz Crystal Microbalance with Dissipation (QCM-D) is a surface-sensitive technique that monitors the interaction of molecules with a sensor surface in real-time. In the study of this compound, QCM-D has been employed to characterize the peptide's interaction with model lipid membranes, mimicking the bacterial cell membrane.
This technique measures changes in frequency (ΔF) and dissipation (ΔD) of an oscillating quartz crystal sensor. The frequency change corresponds to the mass adsorbed onto the sensor, while the dissipation change provides information about the viscoelastic properties or rigidity of the adsorbed layer.
Detailed research findings from QCM-D studies on this compound have revealed a multi-step interaction process with lipid bilayers. The initial binding of this compound to the lipid membrane is concentration-dependent, with a critical concentration of over 100 μg/ml required to initiate binding researchgate.netmdpi.com. Upon insertion into the phospholipid bilayer, an increase in pressure within the membrane is observed, which leads to wrinkling and the formation of pores researchgate.netmdpi.com. This intensive peptide insertion plateaus approximately one minute after the addition of this compound researchgate.netmdpi.com.
A significant finding is the dynamic nature of the membrane disruption. After the initial poration and wrinkling, if the this compound solution is replaced with a buffer, a sudden decrease in dissipation occurs. This suggests a rearrangement of the bilayer surface, with a reduction in poration and wrinkling in the absence of continuous peptide insertion researchgate.netmdpi.com. This indicates that the membrane disruption by this compound is a transient process.
| Parameter | Observation | Interpretation |
|---|---|---|
| Frequency Change (ΔF) | Decreases upon addition of this compound | Adsorption of this compound onto the lipid membrane |
| Dissipation Change (ΔD) | Increases upon this compound insertion | Increased viscoelasticity and structural changes (wrinkling, pore formation) in the membrane |
| Critical Concentration | > 100 μg/ml | Minimum concentration of this compound required for initial binding to the lipid membrane |
| Post-Incubation Buffer Exchange | Sudden decrease in ΔD | Rearrangement and partial recovery of the lipid bilayer structure |
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of proteins and peptides. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides information about the conformational state of the peptide, such as the presence of α-helices, β-sheets, or random coil structures.
CD spectroscopy has been instrumental in understanding the structural changes this compound undergoes upon interacting with a membrane environment. Studies have shown that in an aqueous solution, many antimicrobial peptides exist in a random, unstructured state. However, upon interaction with a lipid membrane, they often adopt a more ordered conformation. For this compound, CD measurements have provided evidence that it adopts a β-sheet configuration. This conformation is believed to be well-suited for its insertion into the lipid membrane, a crucial step in its antimicrobial mechanism researchgate.netmdpi.com.
| Environment | Observed Secondary Structure of this compound | Significance |
|---|---|---|
| Membrane-mimetic | β-sheet | The adopted conformation is favorable for membrane insertion and subsequent disruption. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of biological macromolecules in solution at atomic resolution. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the peptide's fold, dynamics, and interactions with other molecules.
A high-resolution three-dimensional structure of this compound would provide significant insights into its mechanism of action, allowing for a detailed understanding of how its structure relates to its function. However, based on a review of the available scientific literature, a definitive three-dimensional structure of this compound elucidated by NMR spectroscopy has not been published. The determination of its 3D structure remains a key area for future research to fully comprehend its antimicrobial properties.
Microscopy Techniques for Cellular and Morphological Impact
Microscopy techniques are essential for visualizing the direct effects of this compound on the morphology of bacterial cells. These methods provide compelling visual evidence of the peptide's disruptive action on the cell envelope.
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography of a sample. In the context of this compound research, SEM has been used to visualize the morphological changes induced by the peptide on the surface of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).
SEM studies have demonstrated the destructive effects of this compound on the bacterial cell wall. The images reveal that treatment with recombinant this compound leads to significant cell wall destruction in MRSA cells . This damage manifests as deformation of the cell wall, ultimately leading to the leakage of cellular components and subsequent cell death . These findings provide direct visual confirmation of the membrane-disrupting mechanism of this compound.
| Bacterial Strain | Observed Morphological Changes after this compound Treatment | Inferred Consequence |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Cell wall destruction and deformation | Leakage of intracellular contents and cell death |
Transmission Electron Microscopy (TEM) for Internal Cellular Damage and Membrane Integrity
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the ultrastructural changes within bacterial cells and assessing membrane integrity following antimicrobial treatment mdpi.comnih.govnewcastle.edu.au. This method allows for high-resolution imaging of the internal contents of cells, providing direct evidence of cellular damage.
While specific studies employing TEM to analyze the effects of this compound were not identified in the available research, the utility of this technique is well-established in the study of other antimicrobial peptides. For instance, TEM has been used to observe significant morphological alterations in bacteria treated with other cationic peptides, including cell wall thinning, loss of cytoplasm structure, and the formation of multimembrane structures derived from mesosomes mdpi.com.
In a related study on this compound, Scanning Electron Microscopy (SEM) was utilized to examine the effects of the peptide on Methicillin-resistant Staphylococcus aureus (MRSA). The SEM results demonstrated that this compound caused destruction of the bacterial cell wall, leading to deformation and leakage of cellular components, ultimately resulting in cell death nih.govresearchgate.net. Although SEM provides surface morphology information, the destructive effects observed suggest that internal cellular damage, which could be visualized by TEM, is also highly probable. A hypothetical TEM analysis of this compound-treated bacteria would likely reveal cytoplasmic disorganization, ribosome aggregation, and compromised membrane structures, confirming the disruptive mechanism of action suggested by other methodologies.
| Microscopy Technique | Information Provided | Relevance to this compound Study |
| Transmission Electron Microscopy (TEM) | High-resolution images of internal cellular structures, including the cytoplasm, nucleoid, and cell envelope. | Can directly visualize internal damage, membrane disruption, and leakage of cellular contents caused by this compound. |
| Scanning Electron Microscopy (SEM) | High-resolution images of the surface morphology of cells. | Has been used to show this compound induces cell wall destruction and deformation in MRSA nih.govresearchgate.net. |
Molecular Biology and Proteomics Approaches
The production of this compound for research and potential therapeutic applications has been successfully achieved through recombinant protein expression systems, primarily using Escherichia coli as a host nih.govnih.gov. This biotechnological approach allows for the generation of higher quantities of the peptide compared to chemical synthesis nih.gov.
The general workflow for recombinant this compound production involves several key steps:
Gene Synthesis and Codon Optimization: The gene sequence encoding this compound is synthesized and often codon-optimized for efficient expression in the chosen host, such as E. coli nih.gov.
Vector Construction: The synthesized gene is inserted into an expression vector, commonly a plasmid like pET-32a. These vectors often include a fusion tag, such as Thioredoxin (Trx), which can enhance solubility and facilitate purification nih.gov.
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, for example, BL21 (DE3) pLysS. Protein expression is then induced, often using Isopropyl β-D-1-thiogalactopyranoside (IPTG) nih.gov.
Purification: The expressed fusion protein is purified from the cell lysate. A common method is nickel affinity chromatography, which utilizes the affinity of a polyhistidine tag (often part of the fusion protein) for nickel ions immobilized on a resin nih.gov.
Cleavage and Refolding: The fusion tag is typically removed by enzymatic cleavage, for instance, with enterokinase. Subsequently, the purified this compound peptide is subjected to a refolding process to ensure the correct formation of its two essential disulfide bonds. This refolding is crucial for its antimicrobial activity and can be facilitated by the addition of agents like hydrogen peroxide nih.gov.
The purity of the final this compound peptide is often assessed using techniques like SDS-PAGE, with purities of over 90% being reported nih.gov.
| Recombinant Production Step | Description | Commonly Used Components/Methods |
| Host Organism | The cellular system used to produce the recombinant protein. | Escherichia coli (e.g., BL21 (DE3) pLysS) nih.gov |
| Expression Vector | A plasmid containing the gene of interest and regulatory elements for expression. | pET-32a with a Thioredoxin (Trx) fusion tag nih.gov |
| Inducer | A molecule that triggers gene expression from the vector. | Isopropyl β-D-1-thiogalactopyranoside (IPTG) nih.gov |
| Purification Method | A technique to isolate the target protein from other cellular components. | Nickel affinity chromatography nih.gov |
| Tag Removal | Enzymatic cleavage to separate the fusion tag from the peptide. | Enterokinase nih.gov |
| Refolding | Process to ensure the correct three-dimensional structure of the peptide. | Use of H₂O₂ to facilitate disulfide bond formation nih.gov |
Transcriptomics and proteomics are powerful omics technologies used to study the global changes in gene expression (at the RNA level) and protein expression, respectively, in response to a specific stimulus, such as an antimicrobial peptide. While no specific transcriptomic or proteomic studies on the effects of this compound on bacteria were found in the available literature, these methodologies are crucial for elucidating the broader cellular pathways affected by antimicrobial agents.
Transcriptomic analysis , typically performed using techniques like RNA sequencing (RNA-Seq), would allow for the identification of genes that are up- or down-regulated in bacteria upon exposure to this compound. This could reveal stress response pathways, metabolic shifts, and potential resistance mechanisms that the bacteria employ to counteract the peptide's effects.
Proteomic analysis , often carried out using mass spectrometry-based approaches, provides a snapshot of the proteins present in the bacterial cell under this compound treatment. This can identify changes in the abundance of proteins involved in cell wall synthesis, membrane transport, energy metabolism, and other critical cellular processes. For example, proteomic studies on bacteria treated with other antibiotics have revealed significant downregulation of enzymes involved in purine biosynthesis and amino acid metabolism researchgate.net. Such analyses for this compound could pinpoint specific protein targets or cellular processes that are disrupted by the peptide.
| Omics Approach | Methodology | Potential Insights for this compound Research |
| Transcriptomics | RNA sequencing (RNA-Seq) | Identification of differentially expressed genes, revealing bacterial stress responses and metabolic pathway alterations in response to this compound. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Quantification of protein expression changes, highlighting the disruption of cellular processes like cell wall maintenance, energy production, and protein synthesis. |
Computational Modeling and Simulation
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time nih.govcore.ac.uknih.gov. In the context of antimicrobial peptides, MD simulations provide atomic-level insights into how these peptides interact with and disrupt bacterial membranes nih.govmdpi.com.
Although specific MD simulation studies exclusively focused on this compound were not prominently found, the mechanism of action of this compound has been investigated using biophysical techniques that are often complemented by computational modeling. Research suggests that the cytoplasmic membrane is the primary target of this compound's bactericidal activity . The peptide is thought to intercalate into the lipid bilayer, leading to leakage of cellular contents . The proposed mechanism follows a "sinking raft" model, which is characteristic of peptides with a large hydrophilic headgroup and a smaller hydrophobic tail .
MD simulations could be instrumental in visualizing this process. A typical simulation would involve building a model of a bacterial membrane with a specific lipid composition and placing one or more this compound peptides in the surrounding solvent. The simulation would then track the interactions between the peptide and the lipid bilayer over time, revealing:
The initial electrostatic attraction and binding of the cationic this compound to the anionic bacterial membrane.
Conformational changes in the peptide upon membrane binding.
The insertion of the peptide into the lipid bilayer.
The subsequent disruption of the membrane, potentially through pore formation or lipid displacement, consistent with the "sinking raft" model.
These simulations can provide a dynamic and detailed picture of the peptide-membrane interactions that are often difficult to capture with experimental methods alone nih.govcore.ac.uk.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex frontiersin.orgnih.govscu.edu.au. This method is widely used in drug discovery to identify potential molecular targets for a bioactive compound.
In the case of Gram-negative bacteria, the outer membrane presents a formidable barrier to antimicrobial peptides. This membrane is composed of lipopolysaccharide (LPS), which is a primary site of interaction for many cationic peptides . Furthermore, outer membrane proteins, such as the FhuA protein, are embedded within this LPS layer and can serve as potential binding sites or translocation channels for antimicrobial agents.
While no specific molecular docking studies of this compound with the FhuA protein-LPS complex have been reported, this approach holds significant potential for understanding the initial steps of this compound's interaction with Gram-negative bacteria. A molecular docking simulation could be performed to:
Predict the binding affinity and orientation of this compound to the LPS component of the outer membrane.
Investigate whether this compound can specifically interact with outer membrane proteins like FhuA. The FhuA protein is involved in iron transport and has been structurally characterized in complex with LPS, making it a viable target for such in silico studies.
Identify key amino acid residues in this compound and the target protein/LPS that are crucial for the interaction.
Such studies would provide valuable hypotheses about the initial binding events that could then be tested experimentally.
| Computational Method | Application to this compound Research | Potential Findings |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound with a model bacterial lipid bilayer. | Detailed visualization of peptide binding, insertion, and membrane disruption, supporting a "sinking raft" mechanism. |
| Molecular Docking | Predicting the binding of this compound to outer membrane components like the FhuA protein-LPS complex. | Identification of potential binding sites and key interacting residues, elucidating the initial targeting of Gram-negative bacteria. |
Future Research Directions and Conceptual Therapeutic Prospects of Ib Amp4
Exploration of Novel Ib-AMP4 Analogs and Mimetics with Enhanced Properties
Research into developing novel this compound analogs and mimetics is a critical future direction aimed at optimizing its therapeutic profile. This involves modifying the peptide sequence to potentially enhance antimicrobial activity, improve stability against proteolytic degradation, and reduce potential toxicity, thereby increasing selectivity towards microorganisms. nih.govminams.edu.pkuzh.ch
Studies have already begun exploring synthetic variants. For instance, synthetic variants of Ib-AMP1, a related peptide, have shown improved activity against Staphylococcus aureus, possibly due to enhanced membrane depolarization. nih.gov Similarly, synthetic variants of this compound have been synthesized to investigate the role of specific amino acid residues like arginine and tryptophan in antifungal activity. researchgate.net Replacing all L-amino acids with D-amino acids in linear variants of Ib-AMP1 and this compound has shown that the all-D variants can be as active as the native peptides against yeast and fungal strains. researchgate.net
Development of Targeted Delivery Systems for this compound
Developing targeted delivery systems for this compound is essential to maximize its therapeutic efficacy while minimizing potential off-target effects and degradation in biological environments. AMPs, including this compound, face challenges related to stability and potential toxicity, which can be addressed through advanced delivery strategies. uzh.chmdpi.com
One promising approach involves the use of nanoparticles and liposomes. Studies have explored anchoring peptides like this compound into liposome (B1194612) membranes to facilitate targeted drug delivery. figshare.comacs.org For example, a fusion protein incorporating this compound was shown to spontaneously bind to lipid bilayers and could be used to decorate liposomes for targeted delivery to specific cell types, such as cancer cells expressing integrin αvβ3. figshare.comacs.org
Alginate and chitosan-based polymeric nanoparticles are also being investigated as potential delivery systems for antimicrobial peptides due to their biocompatibility and low cytotoxicity. mdpi.com Immobilization of peptides within these nanoparticles can help maintain or even improve their biological activity and stability. mdpi.com Future research will focus on designing delivery systems that can efficiently transport this compound to the site of infection, improve its pharmacokinetic profile, and potentially enable sustained release.
Expanding the Scope of Antimicrobial Applications
While this compound has shown efficacy against key bacterial pathogens like MRSA and ESBL-producing E. coli, future research will aim to expand its application to a wider range of microorganisms, including other multidrug-resistant bacteria, fungi, and potentially viruses. mdpi.comnih.govresearchgate.net
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ingentaconnect.com Its ability to disrupt bacterial biofilms, as shown against MRSA, is particularly relevant for treating persistent infections. mdpi.comnih.gov Future studies could investigate its efficacy against other biofilm-forming pathogens.
Furthermore, exploring synergistic effects of this compound with conventional antibiotics or other antimicrobial agents is a crucial avenue. Combinations of this compound with antibiotics like vancomycin (B549263) or oxacillin (B1211168) have shown synergistic effects against Enterococcus faecalis. researchgate.netingentaconnect.com Research could identify optimal combinations for treating infections caused by other resistant pathogens, potentially revitalizing the use of conventional antibiotics. mdpi.commdpi.com
Investigation of Immunomodulatory Potential in Host Defense
Beyond its direct antimicrobial activity, the immunomodulatory potential of this compound in host defense warrants further investigation. Antimicrobial peptides are known to play significant roles in the innate immune system and can modulate host immune responses. mdpi.commums.ac.irnih.govfrontiersin.org
AMPs can influence processes such as immune cell chemotaxis, activation and differentiation of various cell lines, and the production of pro-inflammatory and anti-inflammatory cytokines. frontiersin.org While research on the immunomodulatory effects of plant-derived AMPs like this compound may be less extensive than for those from other sources, the potential exists. mdpi.com
Future studies could explore how this compound interacts with host immune cells, its effects on cytokine production, and its ability to enhance the host's ability to clear infections. Understanding these immunomodulatory mechanisms could lead to the development of this compound not only as a direct antimicrobial but also as an innate defense regulator to bolster the host immune response against pathogens. nih.gov
Integration into "Omics" Research for Comprehensive Drug Discovery
Integrating this compound research into "omics" approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive understanding of its mechanisms of action and facilitate drug discovery. Omics technologies generate large-scale datasets that offer detailed insights into the molecular and cellular processes affected by a compound. ontoforce.com
Applying omics to study the interaction of this compound with pathogens and host cells can help identify specific molecular targets, understand resistance mechanisms, and discover biomarkers related to its activity. ontoforce.com For example, proteomic analysis could reveal changes in bacterial protein expression upon exposure to this compound, shedding light on its non-membrane targets or adaptive responses by the bacteria. frontiersin.orgnih.gov
Furthermore, omics data can be used to build predictive models to identify potential drug candidates or predict the efficacy and safety of this compound or its analogs. ontoforce.com This integrated approach can accelerate the drug development timeline by providing a more holistic view of the biological systems involved.
Addressing Host-Pathogen Interface Dynamics Through this compound Mechanisms
Understanding how this compound influences the dynamic interplay at the host-pathogen interface is crucial for developing effective therapeutic strategies. This interface is where host defense mechanisms confront bacterial factors, and the outcome significantly impacts disease progression. nih.govresearchgate.net
This compound's mechanism of action, which involves interaction with bacterial membranes and potential intracellular targets, directly impacts the pathogen's ability to survive and proliferate within the host. ingentaconnect.comfrontiersin.orgresearchgate.net Research using techniques like quartz-crystal microbalance with dissipation (QCM-D) has provided insights into how this compound interacts with lipid membranes, causing surface rearrangement and pore formation. researchgate.net
Future studies should delve deeper into how this compound affects bacterial virulence factors, adhesion, and colonization within the host environment. Investigating how pathogens might develop resistance or tolerance to this compound, such as through surface charge alterations or efflux pumps, is also critical. nih.gov By understanding these complex dynamics, researchers can devise strategies to overcome bacterial countermeasures and enhance the effectiveness of this compound-based therapies.
Q & A
Q. What structural features of Ib-AMP4 contribute to its antimicrobial activity, and how are these features experimentally validated?
this compound is a 20-amino acid peptide with two disulfide bonds critical for stabilizing its tertiary structure and enhancing electrostatic interactions with negatively charged bacterial membranes. The cationic nature (+5 net charge) enables binding to Gram-negative bacteria like A. baumannii. Structural validation includes circular dichroism (CD) spectroscopy for secondary structure analysis and MALDI-TOF mass spectrometry for molecular weight confirmation. Disulfide bond formation was optimized using 5 µg/mL H₂O₂ during refolding to ensure functional activity .
Q. What standardized methods are used to determine the minimum inhibitory concentration (MIC) of this compound against multidrug-resistant pathogens?
MIC values are determined using Clinical and Laboratory Standards Institute (CLSI) M07-A10 protocols. For A. baumannii, a bacterial inoculum of 1 × 10⁶ CFU/mL is incubated with serially diluted this compound (0.0625–1 mg/mL) in 96-well plates. Resazurin dye is added to quantify metabolic activity, with MIC defined as the lowest concentration inhibiting visible growth. Synergy with E50-52 is assessed via checkerboard assays, calculating fractional inhibitory concentration (FIC) indices .
Q. How does this compound's mechanism of action differ from traditional antibiotics?
Unlike antibiotics targeting specific cellular pathways (e.g., β-lactams inhibiting cell wall synthesis), this compound disrupts bacterial membranes via electrostatic and hydrophobic interactions. Scanning electron microscopy (SEM) reveals membrane pore formation, cytoplasmic leakage, and cell lysis within 2 hours of exposure at 2× MIC. This nonspecific mechanism reduces resistance development .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate this compound's efficacy in systemic infections while addressing ethical and methodological challenges?
Murine systemic infection models involve intraperitoneal injection of A. baumannii (1 × 10⁸ CFU) followed by this compound administration (e.g., 0.325 mg/kg). Survival rates, bacterial load in blood/spleen, and histopathology are monitored. Ethical approval (e.g., IR.ARAKMU.REC.1397.328) and adherence to ARRIVE guidelines are mandatory. Control groups include untreated infected mice and colistin-treated cohorts to benchmark efficacy .
Q. What experimental strategies resolve contradictions in this compound activity data, such as variability in disulfide bond formation during recombinant production?
Prior studies (e.g., Fan et al.) reported inactive this compound due to improper disulfide bonds. This is mitigated by dialysis in PBS with 0.1 mM arginine (pH 7.2) and H₂O₂ supplementation. Activity validation includes time-kill assays (e.g., 240-minute exposure reducing CFU to zero) and growth kinetic curves showing ≥95% turbidity reduction in 4 hours .
Q. How should researchers analyze synergistic interactions between this compound and other antimicrobial peptides (e.g., E50-52) using quantitative metrics?
Synergy is quantified via FIC indices: FIC ≤ 0.5 indicates synergy. For this compound + E50-52, FIC = 0.25, demonstrating a fourfold reduction in MIC. Time-kill assays and SEM further validate synergy, with combination therapy eliminating A. baumannii in 48 hours vs. 5 days for monotherapy. Statistical analysis (e.g., ANOVA with Tukey’s post hoc test) confirms significance (p < 0.05) .
Q. What methodologies address challenges in this compound stability and bioavailability during in vivo applications?
Pharmacokinetic studies use HPLC or fluorescence labeling to track this compound serum half-life. To enhance stability, formulations with lipid nanoparticles or PEGylation are tested. Bioavailability is assessed via tissue distribution assays (e.g., spleen/liver homogenates) and renal clearance rates .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility of SEM results demonstrating this compound-induced membrane disruption?
Standardize sample preparation: fix A. baumannii cells in 2.5% glutaraldehyde, dehydrate in ethanol gradients, and sputter-coat with gold. Image analysis software (e.g., ImageJ) quantifies pore density and cell lysis. Include positive controls (e.g., polymyxin B) and blinded image analysis to reduce bias .
Q. What statistical approaches are recommended for analyzing growth kinetic data from this compound-treated bacterial cultures?
Use nonlinear regression (e.g., Gompertz model) to fit growth curves. Compare treated vs. untreated groups via AUC (area under the curve) analysis. Report standard deviations from triplicate experiments and apply t-tests for significance (p < 0.05). Data normalization (e.g., OD₆₀₀ to CFU/mL) ensures comparability .
Q. How should contradictory findings between in vitro and in vivo efficacy studies be addressed?
Conduct dose-response studies to identify therapeutic windows. For example, in vitro MIC (0.0625 mg/mL) may not translate directly to in vivo efficacy due to protein binding or immune clearance. Adjust dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
